SYBR Green 1-Solution in DMSO
Description
Nucleic Acid Quantification Methodologies in Aquatic Microbiology
SYBR Green I’s high quantum yield ($$ \phi \approx 0.8 $$) and low background fluorescence make it ideal for quantifying nucleic acids in complex aquatic samples. In marine microbiology, researchers have adopted a protocol involving filtration of 1–5 mL seawater through 0.02 µm pore-size filters, followed by a 15-minute staining step with SYBR Green I (1:10,000 dilution in TE buffer). This method achieves strong correlations ($$ r^2 = 0.98 $$) with transmission electron microscopy (TEM) for viral counts and matches acridine orange (AO) for bacterial enumeration.
Key Advantages Over Traditional Stains:
- Reduced interference from detritus : Unlike YoPro I, SYBR Green I does not stain non-nucleic acid particles, improving signal clarity in sediment-rich samples.
- Rapid processing : Total preparation time is under 25 minutes, enabling real-time analysis aboard research vessels.
- Compatibility with formalin fixation : Samples preserved with 2% formalin retain staining efficacy for weeks when stored at -20°C.
| Parameter | SYBR Green I | Acridine Orange | TEM |
|---|---|---|---|
| Viral count correlation | 1.28 slope | N/A | Reference |
| Bacterial CV (%) | 2.9 | 3.1 | N/A |
| Processing time (min) | 25 | 30 | 240 |
Real-Time PCR Assay Development Using SYBR Green I-Based Formulations
SYBR Green I’s incorporation into real-time PCR master mixes relies on its selective binding to dsDNA during amplification. At annealing temperatures of 55–65°C, the dye exhibits a 50–100× sensitivity improvement over ethidium bromide for oligonucleotide detection. However, primer-dimer formation remains a critical challenge, necessitating melt curve analysis and cycle threshold (Ct) optimization.
Protocol Optimization Steps:
- Dye dilution : Prepare a 1:3000 working solution in nuclease-free water to minimize inhibition of Taq polymerase.
- Reference dye addition : Include ROX or another passive reference at 1:500 dilution to normalize well-to-well fluorescence variations.
- Data acquisition : Measure fluorescence during the extension phase to capture peak dsDNA binding, avoiding nonspecific signals from primer dimers.
Performance Comparison:
| Metric | SYBR Green I | Ethidium Bromide |
|---|---|---|
| Detection limit (dsDNA) | 60 pg | 1,500 pg |
| Quantum yield ($$ \phi $$) | 0.8 | 0.15 |
| Mutagenicity (Ames test) | Low | High |
Flow Cytometry Protocols for Microbial Community Analysis
In flow cytometric analysis of microbial genomes, SYBR Green I provides superior nuclear DNA staining precision compared to propidium iodide (PI). A study on Coffea canephora demonstrated coefficient of variation (CV) values of 1.57–2.85% for SYBR Green I versus 2.75–4.80% for PI, attributed to the dye’s stronger affinity for AT-rich regions.
Staining Protocol for Plant Tissues:
- Nuclei isolation : Homogenize 20 mg leaf tissue in LB01 buffer (15 mM Tris, 2 mM Na₂EDTA, 0.5 mM spermine, 80 mM KCl, 20 mM NaCl, 0.1% Triton X-100, pH 7.5).
- Dye incubation : Add SYBR Green I to a final concentration of 0.1 µM and incubate for 5 minutes at room temperature.
- Data acquisition : Use a 488 nm laser with a 530/30 nm bandpass filter, analyzing 10,000 events per sample.
Advantages in Microbial Systems:
Epifluorescence Microscopy in Marine Microbial Ecology
SYBR Green I’s excitation/emission maxima (497 nm/520 nm) align with standard FITC filter sets, enabling high-resolution imaging of marine microbes. A comparative study of coastal and offshore samples (0–800 m depth) revealed viral abundances ranging from $$ 0.03 \times 10^7 $$ to $$ 15 \times 10^7 $$ particles mL$$^{-1}$$, with SYBR Green I counts averaging 28% higher than TEM due to improved detection of small virions (<50 nm).
Imaging Protocol Enhancements:
- Filter selection : Use 0.02 µm Anodisc filters to minimize autofluorescence from silica-based matrices.
- Mounting medium : ProLong Diamond Antifade Mountant reduces photobleaching by 75% over glycerol-based media.
- Exposure settings : 30-second exposures at 400× magnification capture 90% of stained particles without saturation.
Field Application Data:
| Sample Source | Viral Count (×10⁷ mL⁻¹) | Bacterial Count (×10⁶ mL⁻¹) |
|---|---|---|
| Coastal Surface | 15.2 ± 0.4 | 2.1 ± 0.1 |
| Offshore 800 m | 0.9 ± 0.05 | 0.3 ± 0.02 |
| Sediment Interface | 22.7 ± 1.1 | 5.6 ± 0.3 |
Properties
IUPAC Name |
N,N-dimethyl-N'-[(4E)-4-[(3-methyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-1-phenyl-2,3-dihydroquinolin-2-yl]-N'-propylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39N4S/c1-5-20-35(22-13-21-33(2)3)31-23-25(24-32-34(4)29-18-11-12-19-30(29)37-32)27-16-9-10-17-28(27)36(31)26-14-7-6-8-15-26/h6-12,14-19,24,31H,5,13,20-23H2,1-4H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTUDYYNXKTZMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCCN(C)C)C1CC(=CC2=[N+](C3=CC=CC=C3S2)C)C4=CC=CC=C4N1C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CCCN(C)C)C1C/C(=C\C2=[N+](C3=CC=CC=C3S2)C)/C4=CC=CC=C4N1C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39N4S+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163795-75-3 | |
| Record name | Sybr green I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163795753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
SYBR Green 1 is synthesized through a series of chemical reactions involving the formation of a benzothiazolium or benzoxazolium ring system, which is then alkylated and joined to a pyridinium or quinolinium ring system via a monomethine bridge . The final product is dissolved in DMSO to create a 10,000X concentrated solution .
Industrial Production Methods
In industrial settings, the production of SYBR Green 1 involves large-scale synthesis of the dye followed by purification and concentration. The dye is then dissolved in DMSO and packaged in various quantities for research use. The solution is typically stored at -20°C to maintain stability and prevent degradation .
Chemical Reactions Analysis
Types of Reactions
SYBR Green 1 primarily undergoes binding reactions with nucleic acids. It binds to the minor groove of dsDNA and can also intercalate between base pairs . The dye exhibits fluorescence enhancement upon binding to DNA, which is the basis for its use in nucleic acid detection .
Common Reagents and Conditions
The primary reagent used with SYBR Green 1 is DMSO, which serves as the solvent. The dye is used in various buffer solutions for gel electrophoresis and qPCR. The typical working concentration ranges from 0.5 to 1.0 µg/mL .
Major Products Formed
The major product formed from the reaction of SYBR Green 1 with nucleic acids is the DNA-dye complex, which exhibits strong fluorescence. This complex is used for visualizing and quantifying DNA in various experimental setups .
Scientific Research Applications
SYBR Green 1-Solution in DMSO has a wide range of applications in scientific research:
Chemistry: Used for detecting and quantifying DNA in various chemical assays.
Biology: Essential for gel electrophoresis, qPCR, and flow cytometry to study DNA and RNA.
Medicine: Utilized in diagnostic assays to detect genetic material from pathogens.
Industry: Applied in quality control processes for detecting nucleic acid contamination .
Mechanism of Action
SYBR Green 1 binds to the minor groove of dsDNA and intercalates between base pairs, resulting in a significant increase in fluorescence. The dye absorbs blue light at a wavelength of 497 nm and emits green light at 520 nm. This fluorescence enhancement is due to the restriction of intramolecular motions upon binding to DNA, which dampens quenching mechanisms .
Comparison with Similar Compounds
Key Findings :
- SYBR Green 1’s fluorescence intensity is unaffected by formaldehyde in gels, unlike EtBr, which shows elevated background .
- EtBr remains cheaper but poses significant disposal challenges due to toxicity .
SYBR Green II
Key Findings :
GelRed/GelGreen
Key Findings :
- GelRed/GelGreen are marketed as drop-in replacements for EtBr but lack SYBR Green 1’s qPCR compatibility .
Cyber Green
Key Findings :
- Cyber Green matches SYBR Green 1’s spectral properties (Ex/Em: 498/522 nm) but may lack proprietary optimization for qPCR .
GoldView
| Parameter | SYBR Green 1 | GoldView |
|---|---|---|
| Sensitivity | 5–20× higher than EtBr | Comparable to EtBr |
| Safety | DMSO requires caution | Non-mutagenic, EB alternative |
| Staining | Post-electrophoresis | Added directly to gel |
Key Findings :
- GoldView is cost-effective for routine gel staining but unsuitable for high-sensitivity applications like qPCR .
Biological Activity
Introduction
SYBR Green I is a fluorescent dye widely used in molecular biology for the detection of nucleic acids, particularly double-stranded DNA (dsDNA). When dissolved in dimethyl sulfoxide (DMSO), it exhibits enhanced properties that make it suitable for various applications, including quantitative PCR (qPCR), gel electrophoresis, and other analytical techniques. This article explores the biological activity of SYBR Green I in DMSO, highlighting its mechanisms, applications, and comparative studies.
SYBR Green I operates primarily through intercalation between base pairs in dsDNA. This interaction significantly enhances fluorescence, allowing for sensitive detection even at low concentrations of DNA. The dye has been shown to bind more effectively to dsDNA than to single-stranded DNA (ssDNA), with a fluorescence enhancement factor ranging from 800 to 1000-fold when bound to dsDNA .
Binding Characteristics
- Intercalation : SYBR Green I intercalates within the DNA structure, which is crucial for its ability to emit fluorescence upon excitation.
- Fluorescence Emission : The dye exhibits optimal excitation at approximately 488 nm and emission at 522 nm when bound to dsDNA .
- Sensitivity : It provides a sensitivity that is 50-100 times greater than traditional stains like ethidium bromide, making it particularly useful for detecting low quantities of nucleic acids .
1. Quantitative PCR (qPCR)
SYBR Green I is extensively used in qPCR due to its ability to provide real-time monitoring of DNA amplification. The presence of the dye allows for the quantification of DNA during PCR cycles without the need for post-PCR processing.
2. Gel Electrophoresis
In gel electrophoresis, SYBR Green I can stain dsDNA bands post-electrophoresis. Its high sensitivity allows for the detection of as little as 20 pg of DNA per band, making it ideal for visualizing low-abundance samples .
3. Drug Sensitivity Assays
Research has demonstrated that SYBR Green I can be utilized in drug sensitivity assays for pathogens such as Plasmodium falciparum. Studies indicate that SYBR Green I-based methods yield IC50 and IC90 values comparable to established techniques, facilitating routine surveillance for drug resistance .
4. Apoptosis Detection
The dye is also employed in assays to visualize apoptosis by detecting DNA fragmentation. Its superior signal-to-background ratio compared to ethidium bromide allows researchers to visualize apoptosis ladders from fewer cells .
Table 1: Comparison of SYBR Green I with Other Stains
| Feature | SYBR Green I | Ethidium Bromide | Silver Staining |
|---|---|---|---|
| Sensitivity | High (50-100x greater) | Moderate | High |
| Mutagenicity | Low | High | Moderate |
| Application Flexibility | High | Limited | Limited |
| Detection Method | Real-time PCR, Gel | Gel only | Gel only |
Case Study: Drug Resistance in Malaria
A study comparing SYBR Green I with other methods for assessing drug resistance in P. falciparum showed that SYBR Green I could effectively determine sensitivity levels without the need for cell lysis, thus simplifying the assay process and reducing sample handling time .
Q & A
Q. How should SYBR Green 1-Solution in DMSO be prepared and diluted for nucleic acid staining in gel electrophoresis?
SYBR Green 1-Solution (10,000× in DMSO) is typically diluted to a working concentration of 1:10,000 in molten agarose gel before casting. For post-electrophoresis staining, dilute the stock 1:5,000–1:10,000 in TBE or TAE buffer and incubate the gel for 20–30 minutes . Avoid using water for dilution, as it reduces stability; buffer-based dilutions maintain pH (optimal range: 7.5–8.0) and ensure consistent fluorescence . Always warm the DMSO stock to room temperature and mix thoroughly before use to ensure homogeneity .
Q. What are the critical storage and handling protocols for this compound?
Store the stock solution at –20°C in the dark. Repeated freeze-thaw cycles of DMSO-based solutions can degrade performance, so aliquot the stock into smaller volumes for single-use applications . Working solutions diluted in buffer should be used within 24 hours if stored at 4°C, while undiluted DMSO aliquots remain stable for up to one year .
Q. Is SYBR Green 1 compatible with both TBE and TAE electrophoresis buffers?
Yes, SYBR Green 1 works effectively in both TBE and TAE buffers. However, staining solutions prepared in buffer (rather than water) exhibit greater stability and lower background fluorescence. For pre-stained gels, add the dye directly to molten agarose in buffer before solidification . Post-staining requires immersion in a buffer-dye mixture to maintain pH and dye-DNA binding efficiency .
Advanced Research Questions
Q. How can SYBR Green 1-induced PCR inhibition be mitigated in quantitative PCR (qPCR) applications?
SYBR Green 1 at high concentrations (>1× final) inhibits Taq polymerase activity. To optimize qPCR:
- Prepare a 100× intermediate dilution in DMSO to reduce pipetting errors.
- Test final dye concentrations between 0.25× and 1× (e.g., 0.5 µL of 100× dilution per 20 µL reaction) .
- Include a no-template control to identify primer-dimer artifacts, which SYBR Green 1 may amplify. If inhibition persists, reduce Mg²⁺ concentration or redesign primers .
Q. How do detection limits vary between pre-stained and post-stained gel methods, and how can this impact data interpretation?
Pre-stained gels (dye added before electrophoresis) detect DNA at ~20 pg/band, while post-stained gels achieve ~100 pg/band due to reduced dye penetration into denser regions . For applications requiring high sensitivity (e.g., low-abundance PCR products), pre-staining is preferable. However, post-staining allows downstream applications like DNA recovery, as prolonged exposure to SYBR Green 1 can intercalate irreversibly, hindering enzymatic reactions .
Q. How can researchers resolve discrepancies in reported optimal SYBR Green 1 concentrations across studies?
Variability arises from differences in dye batches, instrumentation (e.g., excitation wavelengths), and nucleic acid targets. To standardize results:
- Validate each new stock using a reference DNA sample (e.g., λ-DNA digest).
- Compare fluorescence intensities across dilutions (1:5,000–1:20,000) under controlled imaging conditions .
- Report detailed methodology, including buffer composition, pH, and excitation/emission settings, to enable cross-study comparisons .
Q. What methodological considerations are critical when comparing data from studies using alternative SYBR Green 1 formulations (e.g., aqueous vs. DMSO-based)?
Aqueous formulations (e.g., Cyber Green™) lack DMSO’s stabilizing effects, leading to shorter shelf lives and potential precipitation in high-salt buffers. When comparing studies:
- Note the solvent used, as DMSO enhances dye permeability in gels and reduces evaporation during thermal cycling .
- Control for solvent-specific effects by replicating experiments with matched formulations.
- Cross-reference emission spectra (e.g., 522 nm for DMSO-based SYBR Green 1) to ensure instrument compatibility .
Q. Methodological Best Practices
- Batch Validation : Test each new stock with a standard DNA ladder to confirm sensitivity and background levels .
- Contamination Control : Use dedicated pipettes and tubes for SYBR Green 1 to prevent carryover into PCR setups .
- Data Reproducibility : Document dye lot numbers, dilution protocols, and storage conditions to facilitate replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
